methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate
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Overview
Description
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . This compound is known for its unique structure, which includes a nitro group, a carbamoyl group, and a sulfanyl group attached to a benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate typically involves the reaction of 5-nitro-2-mercaptobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Scientific Research Applications
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl and sulfanyl groups can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate can be compared with similar compounds such as:
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Ethyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-aminobenzoate: The nitro group is replaced with an amino group, resulting in different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzoate ring.
Properties
CAS No. |
1403384-97-3 |
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Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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